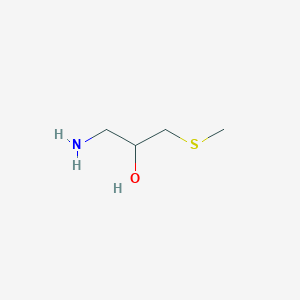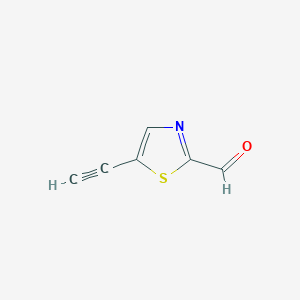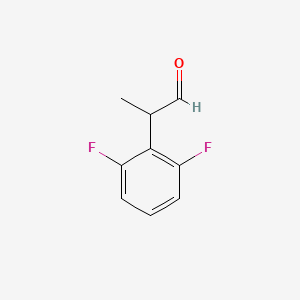
2-(2,6-Difluorophenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Difluorophenyl)propanal is an organic compound with the molecular formula C9H8F2O. It is characterized by the presence of a difluorophenyl group attached to a propanal moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through the Friedel-Crafts acylation reaction, where 2,6-difluorobenzoyl chloride reacts with propanal in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of 2-(2,6-Difluorophenyl)propanal may involve large-scale Friedel-Crafts acylation processes, optimized for high yield and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Difluorophenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(2,6-Difluorophenyl)propanoic acid.
Reduction: 2-(2,6-Difluorophenyl)propanol.
Substitution: Various substituted difluorophenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(2,6-Difluorophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Difluorophenyl)propanal involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes through its aldehyde group, forming covalent bonds with nucleophilic residues in the active site. This interaction can inhibit enzyme activity, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluorobenzaldehyde: Similar structure but lacks the propanal moiety.
2,6-Difluorophenylacetic acid: Contains a carboxylic acid group instead of an aldehyde.
2,6-Difluorophenol: Contains a hydroxyl group instead of an aldehyde.
Uniqueness
2-(2,6-Difluorophenyl)propanal is unique due to the presence of both the difluorophenyl group and the propanal moiety. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H8F2O |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
2-(2,6-difluorophenyl)propanal |
InChI |
InChI=1S/C9H8F2O/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-6H,1H3 |
Clave InChI |
QDRJMJHCIFQJPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)C1=C(C=CC=C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride](/img/structure/B13592794.png)

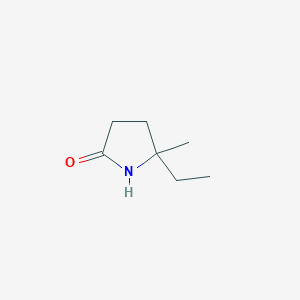
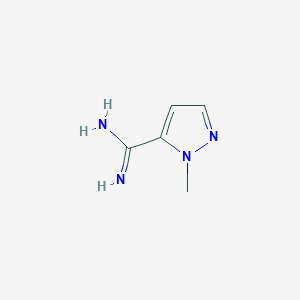
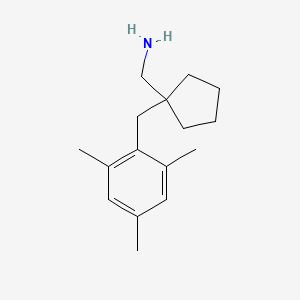
![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)

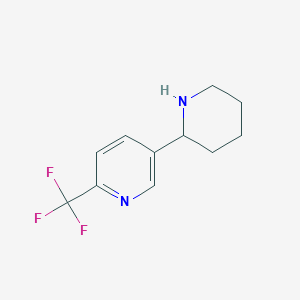
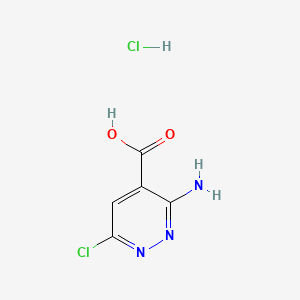
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
